2-(Tetrahydrofuran-2-ylmethoxy)aniline
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Overview
Description
2-(Tetrahydrofuran-2-ylmethoxy)aniline is a chemical compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a heterocyclic compound that contains both an aniline and a tetrahydrofuran moiety. This compound is often used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-(Tetrahydrofuran-2-ylmethoxy)aniline typically involves the reaction of aniline with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-(Tetrahydrofuran-2-ylmethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
2-(Tetrahydrofuran-2-ylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound is used in the development of biochemical assays and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline moiety can interact with various enzymes and receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
2-(Tetrahydrofuran-2-ylmethoxy)aniline can be compared with other similar compounds, such as:
4-(Tetrahydrofuran-2-ylmethoxy)aniline: Similar structure but with the tetrahydrofuran moiety attached at a different position on the aniline ring.
2-(Pyrrolidin-1-ylmethyl)aniline: Contains a pyrrolidine ring instead of a tetrahydrofuran ring.
3-Chloro-4-(2,3,5,6-tetramethylphenoxy)aniline: Contains a different substituent on the aniline ring. The uniqueness of this compound lies in its specific combination of the aniline and tetrahydrofuran moieties, which confer distinct chemical and biological properties.
Biological Activity
2-(Tetrahydrofuran-2-ylmethoxy)aniline is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. This compound features a tetrahydrofuran moiety linked to an aniline group, which enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aniline portion can engage with various enzymes and receptors, modulating their activity. The tetrahydrofuran ring enhances the compound's solubility, facilitating its interaction with biological membranes and increasing bioavailability.
Interaction with Enzymes and Receptors
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to receptors associated with neurotransmission, inflammation, or cancer progression.
Antimicrobial Activity
Recent studies have indicated that derivatives of aniline compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Apoptosis Induction : Modulating the Bax/Bcl-2 expression ratio, leading to mitochondrial apoptosis pathways .
Case Studies
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Synthesis and Evaluation of Analogues : A study synthesized several analogues of this compound and evaluated their biological activities. Some derivatives exhibited promising results in inhibiting cancer cell proliferation, particularly in breast cancer models.
Compound IC50 (μM) Activity Derivative A 5.0 Moderate Anticancer Activity Derivative B 1.5 High Anticancer Activity -
Antimicrobial Screening : In a comparative study, various anilines were screened for antimicrobial activity against a panel of pathogens. This compound showed moderate activity against selected Gram-positive bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) S. aureus 16 μg/mL E. faecalis 32 μg/mL
Applications in Drug Development
The unique chemical structure of this compound positions it as a valuable building block in drug discovery:
- Synthesis of Functionalized Compounds : It can be utilized in synthesizing highly functionalized pyrroles and other biologically active molecules.
- Pharmaceutical Chemistry : The compound's properties make it suitable for developing new therapeutic agents targeting various diseases.
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9H,3-4,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCZQGIGKHJVGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406754 |
Source
|
Record name | 2-(tetrahydrofuran-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111331-20-5 |
Source
|
Record name | 2-(tetrahydrofuran-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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